3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester 3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764057
InChI: InChI=1S/C10H10Br2O3/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-4H,5H2,1-2H3
SMILES: COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br
Molecular Formula: C10H10Br2O3
Molecular Weight: 337.99 g/mol

3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester

CAS No.:

Cat. No.: VC13764057

Molecular Formula: C10H10Br2O3

Molecular Weight: 337.99 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester -

Specification

Molecular Formula C10H10Br2O3
Molecular Weight 337.99 g/mol
IUPAC Name methyl 3-bromo-2-(bromomethyl)-4-methoxybenzoate
Standard InChI InChI=1S/C10H10Br2O3/c1-14-8-4-3-6(10(13)15-2)7(5-11)9(8)12/h3-4H,5H2,1-2H3
Standard InChI Key XAABTWWFSLPRFK-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br
Canonical SMILES COC1=C(C(=C(C=C1)C(=O)OC)CBr)Br

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

3-Bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester belongs to the class of benzoic acid derivatives, with the following structural attributes:

  • Systematic IUPAC Name: Methyl 3-bromo-2-(bromomethyl)-4-methoxybenzoate

  • CAS Registry Number: 2305079-30-3

  • Molecular Formula: C₁₀H₁₀Br₂O₃

  • Molecular Weight: 337.99 g/mol

The compound’s structure (Fig. 1) includes a benzene ring substituted with:

  • A bromine atom at the 3-position.

  • A bromomethyl (-CH₂Br) group at the 2-position.

  • A methoxy (-OCH₃) group at the 4-position.

  • A methyl ester (-COOCH₃) at the 1-position.

Figure 1: Proposed structure of 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester.

Synthesis and Manufacturing Processes

Industrial Synthesis

MolCore BioPharmatech’s patented route involves a multi-step bromination of methyl 4-methoxy-2-methylbenzoate (Fig. 2) :

  • Initial Bromination: Reacting the starting material with bromine (Br₂) in acetic acid to introduce the first bromine at the 3-position.

  • Side-Chain Bromination: Using N-bromosuccinimide (NBS) under radical initiation conditions to brominate the 2-methyl group, yielding the bromomethyl substituent.

Key Reaction Conditions:

  • Temperature: 70–80°C

  • Catalysts: Azobisisobutyronitrile (AIBN) for radical bromination

  • Yield: >85% (purity ≥97%)

Figure 2: Proposed synthetic pathway for 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester.

Laboratory-Scale Alternatives

A modified approach adapted from methyl 3-bromo-2-methylbenzoate synthesis (CAS 99548-54-6) employs thionyl chloride (SOCl₂) for esterification :

  • Esterification: 3-Bromo-2-bromomethyl-4-methoxybenzoic acid is refluxed with methanol and SOCl₂ to form the methyl ester.

  • Purification: Flash chromatography using ethyl acetate/hexane (1:3) achieves ≥99% purity .

Table 1: Comparative Synthesis Routes

ParameterIndustrial Route Laboratory Route
Brominating AgentBr₂/NBSSOCl₂
Temperature70–80°C70°C
Yield85%99%
Purity≥97%≥99%

Applications in Pharmaceutical Research

Role as an API Intermediate

The compound’s dual bromine atoms serve as leaving groups in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling access to biaryl and aminobenzamide scaffolds . For example:

  • Anticancer Agents: Coupling with pyridinyl boronic acids yields kinase inhibitors .

  • Antibiotics: Amination reactions produce β-lactamase-resistant cephalosporin analogs .

Supramolecular Chemistry

In coordination chemistry, the bromomethyl group facilitates ligand functionalization. A 2025 study utilized similar bromo-esters to synthesize luminescent lanthanide metallogels for bioimaging .

Recent Advances and Future Directions

Green Bromination Techniques

A 2025 ChemRxiv publication demonstrated bromonium ion-mediated bromination using H₂O₂/HBr, reducing bromide waste by 50% . Adapting this to 3-bromo-2-bromomethyl-4-methoxy-benzoic acid methyl ester could enhance sustainability.

Targeted Drug Delivery

Ongoing research explores covalent conjugation of this compound to monoclonal antibodies for site-specific chemotherapy .

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